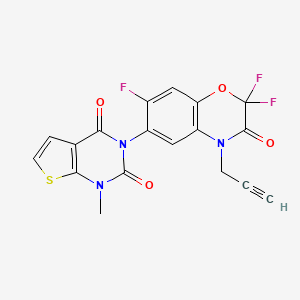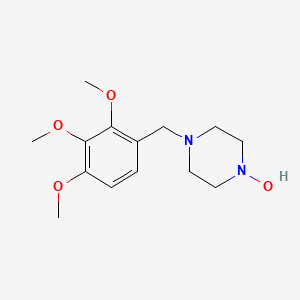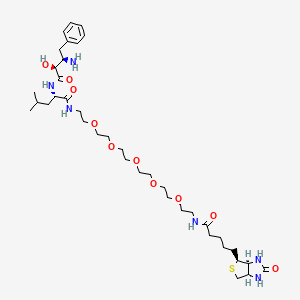
Biotin-BS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-BS, also known as biotinylated bovine serum albumin, is a derivative of biotin, a water-soluble B-complex vitamin also known as vitamin B7 or vitamin H. Biotin is essential for various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. This compound is widely used in biochemical and molecular biology applications due to its ability to bind strongly to avidin and streptavidin, making it a valuable tool in various assays and diagnostic techniques .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of biotinylated bovine serum albumin involves the covalent attachment of biotin to bovine serum albumin (BSA). This process typically uses biotinylation reagents such as N-hydroxysuccinimide (NHS) esters of biotin. The reaction is carried out under mild conditions to preserve the native structure and function of the protein. The general steps include:
- Dissolving BSA in a suitable buffer (e.g., phosphate-buffered saline).
- Adding the NHS-biotin reagent to the BSA solution.
- Incubating the reaction mixture at room temperature for a specified period.
- Purifying the biotinylated BSA using dialysis or gel filtration to remove unreacted biotin .
Industrial Production Methods
Industrial production of biotinylated proteins, including biotin-BS, often involves large-scale bioreactors and automated purification systems. The process is optimized for high yield and purity, ensuring that the biotinylated product retains its biological activity. Quality control measures, such as mass spectrometry and HPLC, are employed to verify the degree of biotinylation and the integrity of the protein .
化学反応の分析
Types of Reactions
Biotin-BS undergoes various chemical reactions, including:
Oxidation: Biotin can be oxidized to form biotin sulfoxide and biotin sulfone.
Reduction: Biotinylated proteins can be reduced to break disulfide bonds, if present.
Substitution: Biotinylation involves nucleophilic substitution reactions where the NHS ester of biotin reacts with primary amines on BSA
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: NHS-biotin or sulfo-NHS-biotin in a buffered aqueous solution
Major Products Formed
Oxidation: Biotin sulfoxide, biotin sulfone.
Reduction: Reduced biotinylated BSA.
Substitution: Biotinylated BSA
科学的研究の応用
Biotin-BS has a wide range of applications in scientific research:
Chemistry: Used in affinity chromatography to purify biotin-binding proteins.
Biology: Employed in enzyme-linked immunosorbent assays (ELISAs) and Western blotting for detecting specific proteins.
Medicine: Utilized in diagnostic assays for detecting biotinidase deficiency and other metabolic disorders.
Industry: Applied in the production of biotinylated antibodies and other biotinylated reagents for research and diagnostic purposes .
作用機序
Biotin-BS exerts its effects through the strong and specific binding of biotin to avidin or streptavidin. This interaction is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range. The binding of biotin to avidin or streptavidin is used to immobilize or detect biotinylated molecules in various assays. The molecular targets include biotin-binding proteins, and the pathways involved are primarily related to the biotin-avidin/streptavidin interaction .
類似化合物との比較
Biotin-BS is unique due to its strong binding affinity to avidin and streptavidin, making it highly useful in various biochemical applications. Similar compounds include:
Biotinylated peptides: Short peptides biotinylated for use in peptide-based assays.
Biotinylated antibodies: Antibodies conjugated with biotin for use in immunoassays.
Biotinylated nucleotides: Nucleotides conjugated with biotin for use in nucleic acid-based assays
In comparison, this compound offers the advantage of being a larger, more stable molecule that can be used in a variety of applications without significant loss of activity .
特性
分子式 |
C38H64N6O10S |
|---|---|
分子量 |
797.0 g/mol |
IUPAC名 |
(2S)-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C38H64N6O10S/c1-27(2)24-30(42-37(48)35(46)29(39)25-28-8-4-3-5-9-28)36(47)41-13-15-51-17-19-53-21-23-54-22-20-52-18-16-50-14-12-40-33(45)11-7-6-10-32-34-31(26-55-32)43-38(49)44-34/h3-5,8-9,27,29-32,34-35,46H,6-7,10-26,39H2,1-2H3,(H,40,45)(H,41,47)(H,42,48)(H2,43,44,49)/t29-,30+,31+,32+,34+,35+/m1/s1 |
InChIキー |
DNFUGMMXLDVIQL-JXKBJQKMSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O |
正規SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C(C(CC3=CC=CC=C3)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)

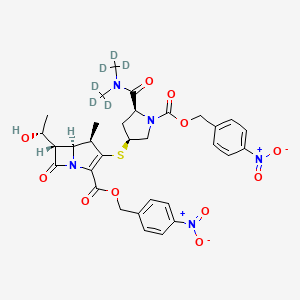

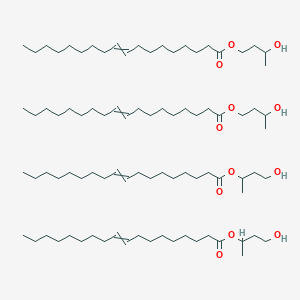
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
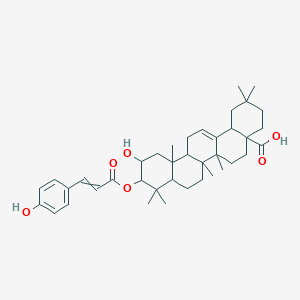
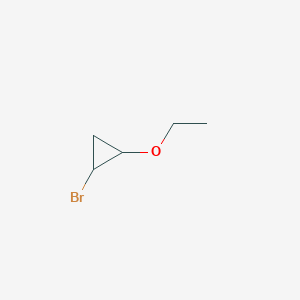
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
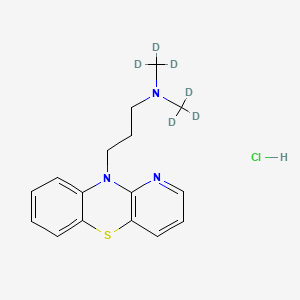
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)
